molecular formula C20H22N2O6 B2991442 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1396869-65-0

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2991442
CAS No.: 1396869-65-0
M. Wt: 386.404
InChI Key: RQRMTXIXZHNSOG-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxol moiety, a hydroxypropyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions, including the formation of a benzene ring with two oxygen atoms in a 1,3-dioxole configuration. The hydroxypropyl group is then introduced through a hydroxylation reaction, and the methoxybenzyl group is added via a methoxylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic uses.

  • Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

  • Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)acetamide

  • N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)amide

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-20(25,14-7-8-16-17(9-14)28-12-27-16)11-22-19(24)18(23)21-10-13-5-3-4-6-15(13)26-2/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRMTXIXZHNSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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